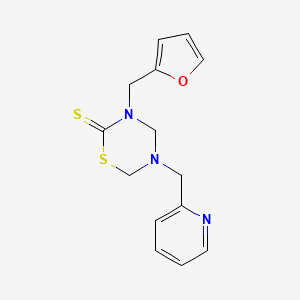![molecular formula C13H18N2OS B2777999 [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol CAS No. 283170-81-0](/img/structure/B2777999.png)
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol, also known as DMPT, is a synthetic compound with potential applications in various fields, including agriculture, aquaculture, and biomedicine. DMPT is a thiazolidine derivative that has been shown to have several biochemical and physiological effects, including increasing feed intake and growth in animals, enhancing plant growth and stress tolerance, and exhibiting anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the mTOR and AMPK pathways. This compound has been shown to activate the mTOR pathway, which plays a crucial role in regulating cell growth, proliferation, and metabolism. This compound has also been shown to activate the AMPK pathway, which regulates energy homeostasis and cellular stress response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including increasing feed intake and growth in animals, enhancing plant growth and stress tolerance, and exhibiting anti-inflammatory and anti-cancer properties. In animals, this compound has been shown to stimulate the secretion of appetite-stimulating hormones, resulting in increased feed intake and growth. In plants, this compound has been shown to enhance root growth, increase chlorophyll content, and improve photosynthesis efficiency, leading to improved growth and stress tolerance. In biomedicine, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol has several advantages for lab experiments, including its low toxicity and high solubility in water. This compound is also stable under various conditions and can be easily synthesized using simple methods. However, this compound has some limitations, including its high cost and limited availability. This compound is also not well-studied in some fields, such as biomedicine, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol research, including exploring its potential applications in biomedicine, such as treating inflammatory diseases and cancer. This compound can also be further studied for its potential applications in agriculture, aquaculture, and other fields. Additionally, more research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol can be synthesized using various methods, including the reaction of 2,6-dimethylbenzaldehyde with thiosemicarbazide, followed by the addition of formaldehyde and subsequent cyclization. Another method involves the reaction of 2,6-dimethylbenzaldehyde with thiosemicarbazone, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to enhance plant growth and stress tolerance, improve crop yield and quality, and reduce water usage. In aquaculture, this compound has been shown to increase feed intake and growth in fish and shrimp, improve survival rates, and reduce stress caused by transportation and handling. In biomedicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylanilino)-4-methyl-5H-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-5-4-6-10(2)11(9)14-12-15-13(3,7-16)8-17-12/h4-6,16H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUIFCZZFAASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(CS2)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
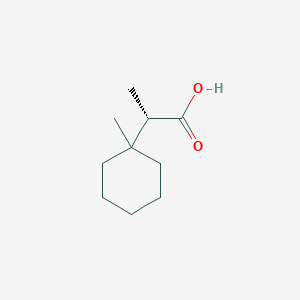
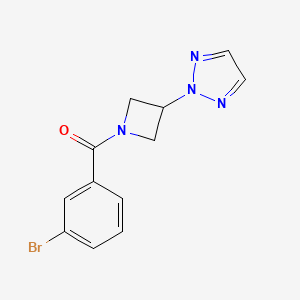

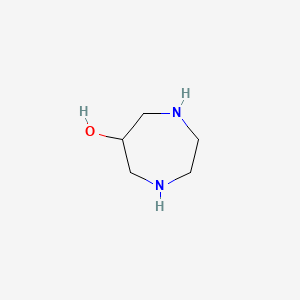
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
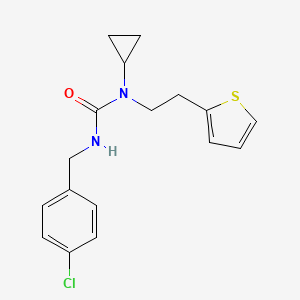
![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)
